

Inter-laboratory Validation of Dichlofluanid Analytical Methods: A Comparative Guide

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Compound of Interest

Compound Name: *Dichlofluanid*

Cat. No.: *B1670457*

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This guide provides a comparative overview of analytical methods for the determination of **Dichlofluanid** in various matrices, with a focus on inter-laboratory validation data. The information is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for **Dichlofluanid** analysis based on single-laboratory validation studies. These studies provide crucial data on the accuracy, precision, and sensitivity of the methods.

Table 1: Performance of GC-MS/MS Method for **Dichlofluanid** in Agricultural Products^[1]

Validation Parameter	Matrix	Spiking Level (µg/g)	Recovery (%)	Repeatability (RSDr, %)	Within-Laboratory Reproducibility (RSDR, %)
Accuracy & Precision	5 Agricultural Products	0.01	86.7 - 96.1	< 15.2	< 19.9
	0.1	86.7 - 96.1	< 8.8	< 12.7	

Table 2: Performance of Dispersive-SPE GC-MS Method for **Dichlofluanid** in Vegetables

Validation Parameter	Matrix	Spiking Level (mg/kg)	Recovery (%)	Intra-day Precision (RSD, %)
Accuracy & Precision	Cabbage	0.01	86.7	18.8
0.02	113.3	9.1		
0.05	105.3	5.7		
Radish	0.01	86.7	18.8	
0.02	113.3	9.1		
0.05	101.3	4.1		
Sprouted Beans	0.01	73.3	22.3	
0.02	83.3	9.8		
0.05	92.0	4.8		
Cucumber	0.01	86.7	18.8	
0.02	90.0	12.2		
0.05	83.3	9.8		
Tomato	0.01	106.7	19.4	
0.02	116.7	7.0		
0.05	106.7	6.1		
Linearity	Standard Solutions	0.02 - 2.00 mg/L	-	-
Correlation Coefficient (R ²)	0.9994			
Limit of Detection (LOD)	Vegetables	-	0.13 µg/kg	-
Limit of Quantification	Vegetables	-	0.43 µg/kg	-

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Inter-laboratory Performance from Proficiency Tests

European Union Proficiency Tests (EUPTs) provide valuable insights into the inter-laboratory performance of analytical methods for pesticide residues, including **Dichlofluanid**. While the specific methods used by each laboratory are not detailed in the final reports, the overall results demonstrate the competence of participating laboratories in analyzing for this compound in various food matrices. In several EUPTs, **Dichlofluanid** was included in the target list of pesticides to be analyzed in matrices such as red cabbage, spinach, and aubergine, with a required reporting limit of 0.01 mg/kg.[2][3][4] The successful participation of numerous laboratories in these proficiency tests indicates the widespread availability of reliable analytical methods for **Dichlofluanid**.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols from the cited single-laboratory validation studies.

Method 1: GC-MS/MS for Five Unstable Organochlorine Pesticides in Agricultural Products[1]

- Sample Preparation and Extraction:
 - Food samples are kept at -20°C until extraction to minimize pesticide degradation.
 - Homogenization of the sample is performed with acetonitrile.
 - A salting-out step is conducted using anhydrous magnesium sulfate and sodium chloride in the presence of citrate salts.
- Cleanup:
 - Cleanup is carried out using Graphite Carbon and C18 Solid Phase Extraction (SPE) cartridges.

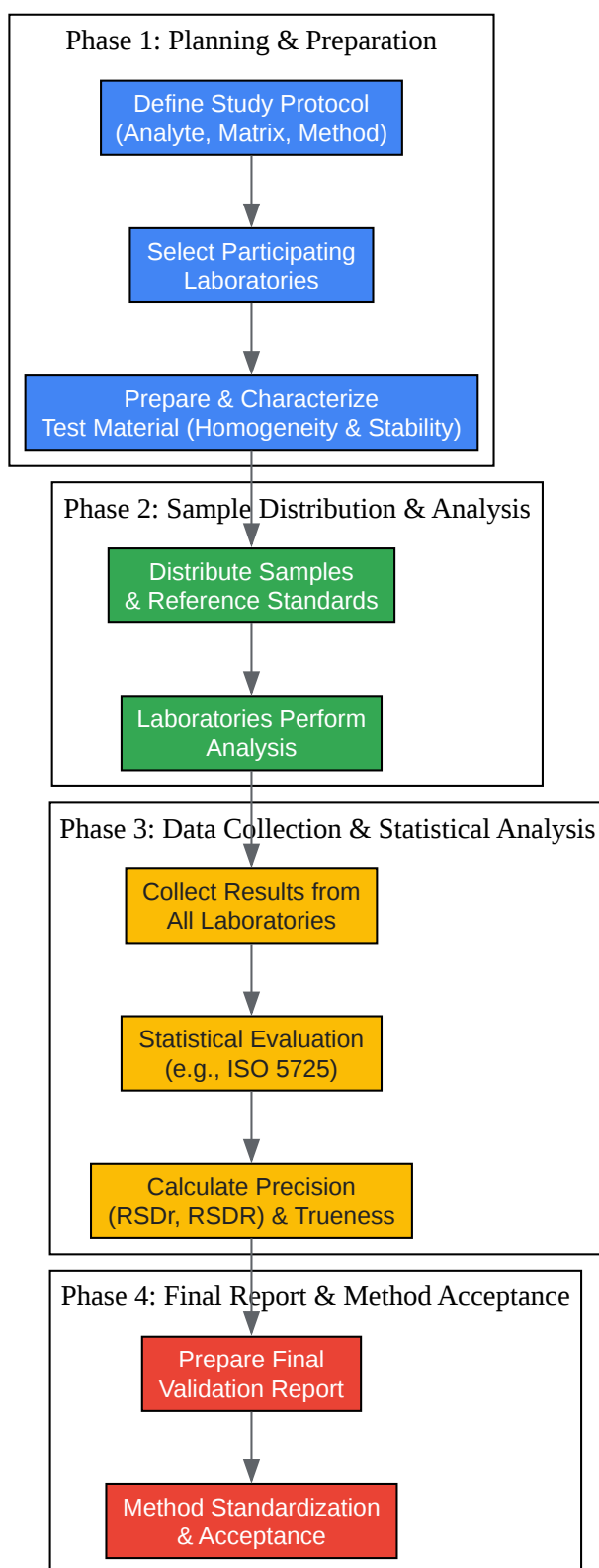
- Analysis:
 - The final determination is performed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Method 2: Dispersive-SPE and GC-MS for Dichlofluanid in Vegetables[2]

- Sample Preparation and Extraction:
 - Samples are extracted with a mixture of acetone and ethyl acetate (1:1, v/v).
- Cleanup:
 - A dispersive solid-phase extraction (dispersive-SPE) cleanup is performed using primary secondary amine (PSA), graphitized carbon black (GCB), and anhydrous magnesium sulfate (MgSO_4).
- Analysis:
 - The analysis is carried out by Gas Chromatography-Mass Spectrometry (GC-MS) using an external standard method for quantification.

Inter-laboratory Validation Workflow

The following diagram illustrates a generalized workflow for an inter-laboratory validation study, a critical process for establishing the robustness and reproducibility of an analytical method.



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Caption: Workflow for an inter-laboratory analytical method validation study.

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References

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